molecular formula C19H15Br2ClN2O4 B301608 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione

1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione

Cat. No. B301608
M. Wt: 530.6 g/mol
InChI Key: ATQPVNMQEHXKSS-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione, also known as CMEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMEP belongs to the class of pyrazolidinedione compounds and has been found to have potent biological activities.

Mechanism of Action

The exact mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione is not fully understood. However, it has been suggested that 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione acts by modulating the activity of certain neurotransmitters in the brain, such as dopamine and glutamate. 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has also been shown to have antioxidant properties, which may protect against oxidative damage in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione in lab experiments is its potent biological activity. 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has been shown to have a number of therapeutic applications, making it a valuable tool for researchers. However, one limitation of using 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione in lab experiments is its complex synthesis process, which may limit its availability.

Future Directions

There are several future directions for research on 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione. One area of interest is the potential use of 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of new synthetic methods for 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione, which may improve its availability and reduce its cost. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione and its potential side effects.

Synthesis Methods

The synthesis of 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione is a complex process that involves several steps. The first step involves the synthesis of 3-chloro-4-methylphenylhydrazine, which is then reacted with ethyl acetoacetate to produce 1-(3-chloro-4-methylphenyl)-3-ethoxycarbonylpyrazolidine-5-one. This compound is then reacted with 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde to produce the final product, 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has been extensively studied for its potential therapeutic applications. It has been found to have potent analgesic, anti-inflammatory, and anti-convulsant properties. 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has also been shown to be effective in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.

properties

Product Name

1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione

Molecular Formula

C19H15Br2ClN2O4

Molecular Weight

530.6 g/mol

IUPAC Name

(4E)-1-(3-chloro-4-methylphenyl)-4-[(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C19H15Br2ClN2O4/c1-3-28-14-7-10(15(20)16(21)17(14)25)6-12-18(26)23-24(19(12)27)11-5-4-9(2)13(22)8-11/h4-8,25H,3H2,1-2H3,(H,23,26)/b12-6+

InChI Key

ATQPVNMQEHXKSS-WUXMJOGZSA-N

Isomeric SMILES

CCOC1=C(C(=C(C(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=C(C=C3)C)Cl)Br)Br)O

SMILES

CCOC1=C(C(=C(C(=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)C)Cl)Br)Br)O

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)C)Cl)Br)Br)O

Origin of Product

United States

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